2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZJVMVTDWPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017388-57-6 | |
| Record name | 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety attached to a chlorophenyl group and an acetonitrile functional group, which may influence its interaction with biological targets. The presence of the chlorine atom is expected to enhance lipophilicity and modulate the compound's biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds containing piperazine structures, including:
- Antimicrobial Activity : Piperazine derivatives have shown promising antimicrobial properties. For instance, compounds derived from piperazine have been evaluated for their inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
- Anticancer Potential : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, compounds with similar structural features to this compound have been noted for their ability to induce apoptosis in tumor cells .
- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with this moiety have been investigated for their potential in treating neurological disorders, including Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the piperazine ring and the introduction of electron-withdrawing groups can significantly affect the compound's potency against various biological targets.
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | Antimicrobial | Not specified |
| Piperazine Derivative A | Urease Inhibition | 3.90 ± 1.91 |
| Piperazine Derivative B | Cytotoxicity in FaDu Cells | Slightly better than bleomycin |
| Piperazine Derivative C | AChE Inhibition | Not specified |
Note: The specific IC50 values for this compound were not found in the literature but are expected to be comparable to other piperazine derivatives.
Case Studies
- Antimicrobial Evaluation : In a study evaluating various piperazine derivatives, compounds similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL .
- Neuropharmacological Studies : A series of piperazine derivatives were tested for their ability to inhibit AChE, showing promising results that suggest potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Derivatives
Piperazine is a common pharmacophore in neuroactive and antimicrobial agents. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : The 3-chlorophenyl group enhances electrophilicity, influencing reactivity in cross-coupling reactions (e.g., D8 vs. ND-7) .
- Bioactivity: Urea-linked derivatives (e.g., 2b, 10f) exhibit higher yields (78–89%) compared to indolinone-containing analogs (48% for 1aj) , suggesting steric or electronic challenges in cyclization reactions.
- Pharmacological Profiles : Piperazine-linked benzothiazoles (e.g., 5e) and spiro-pyrrolidinediones (e.g., compounds 5–7 in ) show divergent receptor affinities. For instance, spiro-cyclohexane derivatives exhibit high 5-HT$_{2A}$ affinity (Ki = 15–46 nM), whereas 2-(3-chlorophenyl)-acetonitrile derivatives lack reported receptor data .
Nitrile-Containing Analogs
Nitrile groups enhance metabolic stability and binding interactions. Notable examples:
Key Observations :
- Synthetic Accessibility : Straight-chain nitriles (e.g., 15a) are synthesized via alkylation of acetonitrile precursors, while conjugated systems (e.g., 1aj) require oxidative cyclization, resulting in lower yields (48%) .
Q & A
Basic: What synthetic strategies are effective for preparing 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of (3-chlorophenyl)acetonitrile with a piperazine derivative (e.g., 1-chloroethylpiperazine) under basic conditions (e.g., NaH in THF) enables substitution at the α-carbon. This approach is analogous to the synthesis of 2-(3-chlorophenyl)propanenitrile (15a), where NaH and MeI were used for methylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by H/C NMR ensures structural fidelity .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Multi-nuclear NMR spectroscopy (H, C) is critical for confirming the chlorophenyl, piperazine, and nitrile moieties. Key NMR signals include:
- Chlorophenyl group : Aromatic protons (δ 7.2–7.5 ppm) and carbons (δ 125–135 ppm).
- Piperazine ring : N–CH protons (δ 2.5–3.5 ppm) and carbons (δ 45–55 ppm).
- Nitrile group : A sharp C signal at ~115 ppm.
Mass spectrometry (ESI-MS or HRMS) further confirms the molecular ion peak (e.g., [M+H]) .
Basic: What computational tools predict the binding interactions of this compound with biological targets?
Methodological Answer:
AutoDock Vina is recommended for docking studies due to its accuracy and speed. The workflow includes:
Receptor Preparation : Obtain the target protein structure (e.g., dopamine D2 receptor) from the PDB.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
Grid Box Setup : Define the binding site (e.g., hydrophobic pockets in ).
Docking and Clustering : Use Vina’s scoring function to rank poses and cluster results for reproducibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) substituents to assess electronic effects.
- Piperazine Substitutions : Introduce bulky groups (e.g., bicyclic systems) to probe steric effects, as seen in bicyclo[2.2.1]heptane derivatives .
- Nitrile Functionalization : Reduce the nitrile to an amine (e.g., using LiAlH) to evaluate pharmacophore requirements .
Validate modifications via in vitro assays (e.g., Ca1.3 channel inhibition in ) and correlate with docking results .
Advanced: How to resolve contradictions between computational binding predictions and experimental affinity data?
Methodological Answer:
- Ensemble Docking : Account for receptor flexibility by docking against multiple conformations of the target protein.
- Mutagenesis Studies : Validate predicted interactions (e.g., piperazine-receptor hydrogen bonds) by mutating key residues (e.g., Asp114 in D2 receptors) and measuring affinity changes .
- Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine binding energy estimates and reconcile discrepancies .
Advanced: What reaction parameters critically influence the synthetic yield of this compound?
Methodological Answer:
- Base Selection : Strong bases (e.g., NaH) enhance deprotonation of the α-carbon but may cause side reactions.
- Temperature Control : Maintain 0–5°C during alkylation to minimize nitrile hydrolysis.
- Solvent Polarity : Use aprotic solvents (e.g., THF) to stabilize intermediates.
In one protocol, optimizing NaH stoichiometry (1.2 eq) and reaction time (12 h) increased yields from 45% to 72% .
Advanced: What strategies address purification challenges due to polar byproducts?
Methodological Answer:
- Extraction : Partition the crude product between ethyl acetate and brine to remove unreacted piperazine.
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to crystallize the compound selectively .
Advanced: How does the nitrile group’s stability impact formulation under physiological conditions?
Methodological Answer:
- pH Stability : Test degradation kinetics in buffers (pH 1–10) using HPLC. Nitriles are generally stable at neutral pH but hydrolyze to amides/acids under acidic or basic conditions.
- Solvent Compatibility : Avoid DMSO if prolonged storage is required, as it may catalyze hydrolysis.
- Prodrug Design : Mask the nitrile as a stable prodrug (e.g., ester) if instability is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
